Spiro-oxazolidine
Overview
Description
Spiro-oxazolidine is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms The spiro configuration refers to the unique structural feature where two rings are connected through a single atom, creating a three-dimensional structure
Scientific Research Applications
Spiro-oxazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazolidinones involves binding to the 50S subunit of the bacterial ribosome, more specifically, at the A site of the peptidyl transferase active centre . This prevents the interface with the 30S subunit, and consequently the formation of the 70S initiation complex, ultimately leading to the inhibition of bacterial protein synthesis .
Safety and Hazards
According to the safety data sheets, personal protective equipment should be used to avoid dust formation . In case of inhalation, the victim should be moved into fresh air . If the substance comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Future Directions
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro-oxazolidine can be synthesized through several methods, with one of the most common being the 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides, generated in situ from amino acids and aldehydes, with dipolarophiles such as (E)-β-nitrostyrene . The reaction typically occurs in dry dimethylformamide (DMF) as a solvent and requires heating .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These reactions are catalyst-free and utilize aryl aldehydes and α-amino acids . The process is advantageous for large-scale production due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: Spiro-oxazolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen, using reagents such as sodium borohydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazolidinones, while reduction can produce amines.
Comparison with Similar Compounds
Oxazolidinone: Another five-membered ring compound with similar biological activities.
Thiazolidinone: Contains sulfur instead of oxygen and exhibits antimicrobial properties.
Azetidine: A four-membered ring compound with potential medicinal applications.
Uniqueness: Spiro-oxazolidine is unique due to its spiro configuration, which imparts distinct three-dimensional properties and enhances its biological activity . This structural feature allows it to interact more effectively with biological targets compared to its non-spiro counterparts.
Properties
IUPAC Name |
1-oxa-3-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(5-3-1)6-9-7-10-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDXYWDQNDKHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170062 | |
Record name | Spiro-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176-95-4 | |
Record name | Spiro-oxazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000176954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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